molecular formula C11H11FO3 B595557 Ethyl 2-(4-fluorophenyl)-3-oxopropanoate CAS No. 104920-79-8

Ethyl 2-(4-fluorophenyl)-3-oxopropanoate

Cat. No.: B595557
CAS No.: 104920-79-8
M. Wt: 210.204
InChI Key: XYXSXSSTNGMQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-fluorophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to an oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-fluorophenyl)-3-oxopropanoate typically involves the esterification of 4-fluorophenylacetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-fluorophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chlorophenyl)-3-oxopropanoate
  • Ethyl 2-(4-bromophenyl)-3-oxopropanoate
  • Ethyl 2-(4-methylphenyl)-3-oxopropanoate

Uniqueness

Ethyl 2-(4-fluorophenyl)-3-oxopropanoate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .

Biological Activity

Ethyl 2-(4-fluorophenyl)-3-oxopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound features a fluorophenyl group, which is known to enhance biological activity through various mechanisms. The presence of the fluorine atom can influence the compound's lipophilicity and electron-withdrawing properties, potentially affecting its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives synthesized from this compound have shown significant antiproliferative effects against various cancer cell lines, including HL-60 (human promyelocytic leukemia) and H460 (human lung carcinoma) cells.

Key Findings:

  • IC50 Values : Some derivatives exhibited IC50 values as low as 0.4 µM against cancer cell lines, indicating potent antiproliferative activity .
  • Mechanism of Action : The mechanism involves the induction of apoptosis, characterized by chromatin condensation and nuclear fragmentation. Activation of caspase-3 has been identified as a significant pathway leading to cell death .
  • Cell Cycle Arrest : Studies have shown that these compounds can induce G2/M phase arrest in the cell cycle, which is critical for halting cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Research indicates that certain modifications enhance its anticancer properties:

Modification Effect on Activity
Addition of hydroxyl groupsIncreased apoptosis induction
Fluorine substitutionEnhanced binding affinity to targets
Alkyl chain variationsAltered pharmacokinetic profiles

These modifications are crucial for optimizing the compound's efficacy and minimizing toxicity.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on HL-60 Cells :
    • Objective : To assess apoptosis induction.
    • Methodology : Cells treated with various concentrations of the compound were analyzed for morphological changes using Hoechst staining.
    • Results : Significant apoptotic features were observed at concentrations correlating with reduced cell viability, supporting the compound's potential as an anticancer agent .
  • In Vivo Pharmacokinetics :
    • Objective : To evaluate the pharmacokinetic profile in animal models.
    • Findings : The compound exhibited moderate stability in microsomal assays, suggesting a favorable pharmacokinetic profile for further development .

Properties

IUPAC Name

ethyl 2-(4-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-7,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXSXSSTNGMQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.